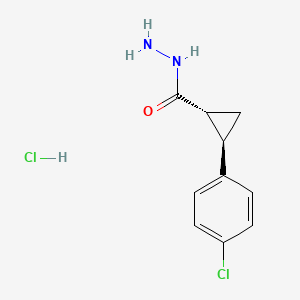

(1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carbohydrazide;hydrochloride

Description

(1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carbohydrazide;hydrochloride is a cyclopropane derivative featuring a 4-chlorophenyl substituent and a carbohydrazide functional group. The stereochemistry (1R,2R) is critical for its biological activity and physicochemical properties. Cyclopropane rings are known for their rigidity, which can enhance binding specificity in drug-receptor interactions .

Properties

IUPAC Name |

(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O.ClH/c11-7-3-1-6(2-4-7)8-5-9(8)10(14)13-12;/h1-4,8-9H,5,12H2,(H,13,14);1H/t8-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNPBYPKCVDYJG-OULXEKPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)NN)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)NN)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carbohydrazide; hydrochloride, with CAS Number 2187426-68-0 and a molecular weight of 247.12 g/mol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a cyclopropane ring substituted with a chlorophenyl group and a carbohydrazide moiety, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H12Cl2N2O |

| Molecular Weight | 247.12 g/mol |

| IUPAC Name | (1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carbohydrazide; hydrochloride |

| InChI Key | MPNPBYPKCVDYJG-UHFFFAOYSA-N |

Antimicrobial Properties

Recent studies have indicated that derivatives of cyclopropane compounds exhibit significant antibacterial activity. For instance, compounds similar to (1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carbohydrazide have been tested against various bacterial strains, demonstrating effective inhibition of growth at low concentrations. The Minimum Inhibitory Concentration (MIC) values for such compounds can range from 0.125 mg/dL to 4 mg/dL depending on the specific bacterial target .

The mechanism through which (1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carbohydrazide exerts its effects appears to involve interference with bacterial cell wall synthesis and inhibition of essential enzymatic pathways. This is similar to the action of β-lactam antibiotics, where the structural features of the compound allow it to bind effectively to bacterial enzymes responsible for cell wall synthesis .

Case Study 1: Efficacy Against Multi-drug Resistant Bacteria

In a study published in the Journal of Medicinal Chemistry, derivatives of cyclopropane compounds were tested against multi-drug resistant strains of Pseudomonas aeruginosa and Acinetobacter baumannii. The results showed that certain derivatives had MIC values significantly lower than those of conventional antibiotics, suggesting a promising role in treating infections caused by resistant strains .

Case Study 2: Anti-inflammatory Activity

Another investigation explored the anti-inflammatory properties of related compounds. The study found that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Research Findings

Numerous research articles highlight the biological activity of cyclopropane derivatives:

- Antitumor Activity : Some studies have reported that cyclopropane derivatives possess antitumor properties, potentially through apoptosis induction in cancer cells.

- Neuroprotective Effects : There is emerging evidence suggesting that certain derivatives may offer neuroprotective benefits, making them candidates for further exploration in neurodegenerative disorders.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores allows researchers to explore its activity against various biological targets.

- Antimicrobial Activity : Studies have indicated that compounds related to (1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carbohydrazide exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .

Biological Studies

Research has focused on the compound's interaction with biological systems, particularly through docking studies and in vitro assays.

- Docking Studies : Molecular docking analyses have been conducted to predict the binding affinity of the compound to specific enzymes or receptors. This helps in understanding its mechanism of action at the molecular level .

- In Vitro Testing : The compound has been subjected to various biological assays to evaluate its cytotoxicity and efficacy against cancer cell lines. Results have shown promising activity, warranting further investigation into its potential as an anticancer agent .

Synthesis and Characterization

The synthesis of (1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carbohydrazide;hydrochloride involves several chemical reactions that can be optimized for yield and purity.

- Synthetic Routes : Researchers have explored different synthetic methodologies to produce this compound efficiently. These include microwave-assisted synthesis and other modern techniques that enhance reaction rates and product yields .

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Functional Group and Pharmacological Impact

- Carbohydrazide vs. Amine/Carboxylic Acid :

The carbohydrazide group in the target compound enhances hydrogen-bonding capacity compared to amines (e.g., ) or carboxylic acids (e.g., ). This may improve binding to enzymes or receptors but could reduce metabolic stability due to hydrolytic susceptibility. - Trifluoromethyl groups (as in ) offer strong electron-withdrawing effects and lipophilicity, favoring blood-brain barrier penetration in CNS drugs.

Stereochemical Considerations

The (1R,2R) configuration is critical for activity in cyclopropane derivatives:

- In pyrethroid syntheses (e.g., ), stereochemistry dictates insecticidal efficacy. The target compound’s (1R,2R) stereochemistry likely confers specificity in biological interactions, contrasting with (1S,2R) or (1R,2S) isomers, which may exhibit reduced potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carbohydrazide;hydrochloride, and how do reaction conditions influence stereoselectivity?

- Methodology : Cyclopropanation is critical. A diazo precursor (e.g., diazoacetate) reacts with a styrene derivative (e.g., 4-chlorostyrene) using transition-metal catalysts (Rh(II) or Cu(I)) under inert atmospheres at low temperatures (−10 to 25°C). Post-cyclopropanation, the ester is hydrolyzed to a carboxylic acid, followed by hydrazide formation via reaction with hydrazine hydrate. Hydrochloride salt formation is achieved using HCl gas or concentrated HCl in ethanol .

- Key Variables : Catalyst choice (Rh favors cis-selectivity), solvent polarity, and temperature. For example, Rh₂(OAc)₄ in CH₂Cl₂ at 0°C yields >90% cyclopropane product in lab-scale syntheses .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodology :

- X-ray crystallography : Resolves absolute configuration (e.g., used single-crystal X-ray at 100 K to confirm bond angles and dihedral angles) .

- Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to determine enantiomeric excess (>99% for (1R,2R) isomer) .

- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify hydrazide protons (δ 9.2–10.5 ppm) and cyclopropane carbons (δ 25–35 ppm) .

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodology : The strained cyclopropane ring increases susceptibility to ring-opening reactions. For example:

- Oxidation : Treat with KMnO₄ in acidic conditions to cleave the cyclopropane, forming a 1,3-dicarbonyl intermediate .

- Nucleophilic substitution : React with Grignard reagents (e.g., MeMgBr) to open the ring, yielding substituted alkanes .

Advanced Research Questions

Q. What computational methods can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking studies : Use AutoDock Vina with protein structures (PDB IDs) to simulate binding affinities. The 4-chlorophenyl group shows hydrophobic interactions with active-site residues .

- DFT calculations : Gaussian 16 at B3LYP/6-311+G(d,p) level optimizes geometry and calculates electrostatic potential maps, revealing nucleophilic regions at the hydrazide moiety .

Q. How can enantiomeric purity be maintained during large-scale synthesis, and what are common sources of racemization?

- Methodology :

- Chiral catalysts : Use Ru(II)-Pybox complexes for asymmetric cyclopropanation (ee >95%) .

- Racemization risks : High temperatures (>50°C) during hydrazide formation or prolonged exposure to acidic/basic conditions. Monitor via periodic chiral HPLC .

Q. What are the conflicting reports in the literature regarding this compound’s stability under physiological conditions?

- Contradictions :

- Stability in PBS (pH 7.4) : Some studies report >80% remaining after 24 hours, while others note 50% degradation due to hydrolysis of the hydrazide group .

- Mitigation : Lyophilize the compound or use PEG-based formulations to enhance stability .

Key Challenges and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.